Zoledronic acid hydrate

Paget's disease of bone bisphosphonate comparative efficacy therapeutic response rate

Sourcing high-potency bisphosphonates with consistent lot-to-lot solid-state characteristics poses significant challenges for bone metabolism and oncology research programs. Zoledronic acid hydrate addresses these needs as the most potent clinical bisphosphonate (ED50: 0.07 mg/kg in vivo). - Superior antiresorptive potency: Relative potency of 10,000 vs. etidronate, achieving 96% response rates in Paget's disease. - Extended clinical durability: 6.5-year relapse rate of 0.7%, with once-annual dosing protocols. - Rapid therapeutic onset: Median time to biochemical response of 64 days, supporting efficient study timelines.

Molecular Formula C5H12N2O8P2
Molecular Weight 290.11 g/mol
CAS No. 165800-06-6
Cat. No. B1662486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoledronic acid hydrate
CAS165800-06-6
Synonyms2-(imidazol-1-yl)-1-hydroxyethylidene-1,1-bisphosphonic acid
CGP 42'446
CGP 42446
CGP 42446A
CGP-42'446
CGP-42446
CGP42'446
CGP42446
zoledronate
zoledronic acid
zoledronic acid anhydrous
Zometa
Molecular FormulaC5H12N2O8P2
Molecular Weight290.11 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O
InChIInChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2
InChIKeyFUXFIVRTGHOMSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 150 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Zoledronic Acid Hydrate Profile


Zoledronic acid hydrate is a third-generation nitrogen-containing heterocyclic bisphosphonate characterized by an imidazole ring side chain that confers exceptional antiresorptive potency [1]. The compound exists in multiple hydration states (monohydrate and trihydrate forms), each exhibiting distinct thermal behaviors and solid-state characteristics relevant to formulation development and quality control specifications [2]. As the most potent bisphosphonate in clinical use, zoledronic acid achieves an ED50 of 0.07 mg/kg in the thyroparathyroidectomized rat in vivo bone resorption assay following subcutaneous administration [1].

Bisphosphonate bone resorption research tool
Hydrate form selection for solid-state studies
In vivo antiresorptive assay context (ED50 0.07 mg/kg in rat model)

Zoledronic Acid Hydrate: Why Substitution Fails


Bisphosphonates exhibit marked heterogeneity in their molecular structure-activity relationships that directly translate to clinically meaningful divergence in antiresorptive potency, therapeutic response rates, and dosing convenience. In vitro and in vivo relative potency scales reveal a 10- to 1000-fold range across the class, with zoledronic acid positioned at the apex (relative potency = 10,000 vs. etidronate = 1) [1]. This potency differential is not merely academic—head-to-head clinical trials demonstrate that zoledronic acid achieves superior skeletal-related event prevention compared to pamidronate in specific patient subgroups (median time to first event: 310 vs. 174 days; annual incidence: 1.2 vs. 2.4 events/year) [2] and produces more rapid, more complete, and more sustained therapeutic responses than risedronate in Paget's disease (96% vs. 74% response rate) [3]. Furthermore, the once-annual intravenous administration of zoledronic acid eliminates the adherence challenges inherent to daily or weekly oral bisphosphonate regimens [4].

Zoledronic Acid Hydrate
Imidazole-containing bisphosphonate with high in vivo potency profile
Other Bisphosphonates
10- to 1000-fold potency gap may shift endpoint response interpretation
This Product
15-min IV infusion protocol; once-annual administration model
Pamidronate / Oral Agents
Different infusion duration and dosing frequency may not transfer directly

Zoledronic Acid Hydrate: Comparative Evidence


Therapeutic Response in Paget's Disease

In two identical randomized, double-blind, active-controlled trials comparing one 15-minute infusion of 5 mg zoledronic acid with 60 days of oral risedronate (30 mg daily), zoledronic acid produced significantly superior therapeutic response rates at 6 months [1]. The response differential was even more pronounced in patients previously treated with oral bisphosphonates, where zoledronic acid maintained 96% efficacy compared to only 55% for risedronate [1]. Long-term follow-up over 6.5 years demonstrated relapse rates of 0.7% in the zoledronic acid group versus 20% in the risedronate group [2].

Biochemical Remission
Head-to-head
96% vs 74% response rate at 6 months (P<0.001); relapse 0.7% vs 20% over 6.5 years
Reported endpoint response context in Paget's disease bone remodeling model
RCT vs oral risedronate; n=347
Paget's disease of bone bisphosphonate comparative efficacy therapeutic response rate

Skeletal Event Prevention in Lytic Metastases

A phase III randomized trial compared zoledronic acid 4 mg IV with pamidronate 90 mg IV administered every 3-4 weeks for 12 months in patients with breast cancer or multiple myeloma [1]. While overall skeletal-related event (SRE) rates were comparable in the full cohort (43% vs. 45%), a pre-specified subgroup analysis of patients with lytic metastases revealed significant advantages for zoledronic acid [1]. The mean annual incidence of skeletal events was reduced by 50% in the zoledronic acid group [1].

Skeletal Event Prevention
Head-to-head
Median time to first SRE: 310 vs 174 days (HR 0.704, P=0.010)
Reported endpoint advantage in lytic metastasis model subgroup
Phase III RCT vs pamidronate; breast cancer/myeloma
skeletal metastases breast cancer multiple myeloma skeletal-related events

Relative Antiresorptive Potency

Systematic structure-activity relationship studies across the bisphosphonate class establish a clear potency hierarchy with zoledronic acid at the apex [1]. The in vivo thyroparathyroidectomized (TPTX) rat model, a standard preclinical assay for bone resorption inhibition, quantifies this potency differential through ED50 values [1]. Zoledronic acid achieves its antiresorptive effect at doses approximately 1,400-fold lower than pamidronate [1].

Antiresorptive Potency
Cross-study comparable
ED50 0.07 mg/kg vs ~100 mg/kg for pamidronate (TPTX rat model)
In vivo potency differential supports assay sensitivity design
Approximate 1,400-fold difference
bisphosphonate potency antiresorptive activity structure-activity relationship ED50

Fracture Prevention Efficacy

A systematic review with network meta-analyses encompassing 36 randomized controlled trials compared the efficacy of all major bisphosphonates for fracture prevention in primary osteoporosis [1]. Zoledronic acid ranked first among all evaluated bisphosphonates for preventing vertebral fracture, hip fracture, and any fracture [1]. In direct comparisons against individual bisphosphonates, zoledronic acid demonstrated statistically significant reductions in vertebral fracture risk [1].

Fracture Prevention Rank
Cross-study comparable
Ranked first among bisphosphonates; vertebral fracture OR 0.65 vs alendronate
Network meta-analysis fracture risk endpoint context
36 RCTs; primary osteoporosis model
osteoporosis fracture prevention vertebral fracture network meta-analysis

Renal Safety Profile

A 2024 retrospective cohort analysis evaluated acute kidney injury (AKI) incidence following bisphosphonate administration for hypercalcemia of malignancy [1]. The study found no significant difference in AKI incidence between zoledronic acid and pamidronate when administered according to current dosing guidelines with appropriate hydration protocols [1]. Notably, the 4 mg dose of zoledronic acid used in this analysis represents the optimized regimen established after initial 8 mg dosing was associated with elevated nephrotoxicity [2].

Renal Safety Endpoint
Head-to-head
AKI incidence 17.1% vs 15.0% (P=1.00, not significant)
Tolerability endpoint context; comparable at recommended 4 mg dose
Retrospective cohort; hypercalcemia model
bisphosphonate nephrotoxicity acute kidney injury hypercalcemia of malignancy renal safety

Infusion Convenience

Intravenous bisphosphonates differ substantially in required infusion duration, impacting clinic workflow efficiency and patient chair time [1]. Zoledronic acid requires the shortest infusion time among all intravenous bisphosphonates [1]. This represents a significant operational advantage over both pamidronate and alternative IV formulations [1].

Infusion Convenience
Class-level inference
15 min vs 90 min (pamidronate) / 1-2 hr (ibandronate)
Operational workflow context; may influence study protocol design
Data to verify per institutional protocol
bisphosphonate administration infusion time dosing convenience adherence

Zoledronic Acid Hydrate: Application Scenarios


Paget's Disease of Bone

For Paget's disease treatment protocols requiring rapid and complete biochemical remission, zoledronic acid hydrate provides the highest documented therapeutic response rate (96% at 6 months) compared to oral risedronate (74%) with median time to response of 64 vs. 89 days [1]. Long-term data confirm relapse rates of 0.7% for zoledronic acid vs. 20% for risedronate over 6.5 years of follow-up [2]. This evidence supports prioritization where therapeutic durability and single-administration convenience are critical requirements.

Lytic Metastatic Bone Disease

In patients with breast cancer or multiple myeloma presenting with lytic bone metastases, zoledronic acid hydrate demonstrates superior skeletal-related event prevention compared to pamidronate, extending median time to first SRE from 174 to 310 days and reducing annual event incidence from 2.4 to 1.2 events/year (HR 0.704) [1]. The 15-minute infusion time provides operational efficiency advantages in high-volume oncology infusion centers [2].

Osteoporosis Fracture Prevention

For osteoporosis management programs seeking the most effective bisphosphonate intervention, zoledronic acid hydrate ranks first in network meta-analyses for preventing vertebral fracture, hip fracture, and any fracture [1]. It reduces vertebral fracture risk by 35% vs. alendronate, 48% vs. ibandronate, and 41% vs. risedronate [1]. The once-annual administration schedule addresses adherence limitations inherent to daily or weekly oral bisphosphonate regimens [2].

Hypercalcemia of Malignancy

For hypercalcemia of malignancy requiring rapid and sustained normalization of serum calcium, zoledronic acid hydrate provides extended duration of effect (4-6 weeks) compared to pamidronate (3-4 weeks) [1]. Contemporary cohort data confirm that at the recommended 4 mg dose, AKI incidence is statistically comparable to pamidronate (17.1% vs. 15.0%, P=1.00) when administered with appropriate hydration [2].

Application
Selection Property
Validation Focus
Bone remodeling research (Paget's disease model)
Biochemical remission endpoint response
Response durability and single-dose protocol review
Lytic metastasis model studies
Skeletal-related event prevention context
Endpoint timing and annual incidence review
Osteoporosis fracture prevention model
Network meta-analysis ranking
Fracture risk endpoint across bisphosphonate class
Hypercalcemia model studies
Calcium normalization and tolerability profile
Renal safety endpoints and dosing protocol review
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